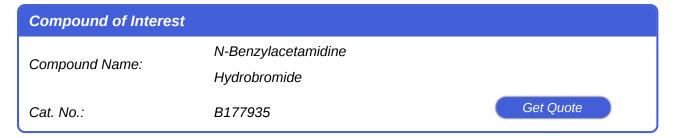


An In-depth Technical Guide to the Physicochemical Properties of N-Benzylacetamidine Hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Benzylacetamidine Hydrobromide**, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information herein is intended to support research, development, and application of this compound in various scientific disciplines.

Core Physicochemical Properties

N-Benzylacetamidine Hydrobromide (CAS RN: 186545-76-6) is a salt of the amidine derivative N-benzylacetamidine. Its properties are crucial for its handling, formulation, and biological activity.

Data Presentation

The quantitative physicochemical data for **N-Benzylacetamidine Hydrobromide** are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ · HBr	GlpBio[1]
Molecular Weight	229.1 g/mol	GlpBio[1]
Melting Point	121-122 °C	ChemicalBook[2]
129-131 °C	Cayman Chemical[3]	
Boiling Point	Data not available	_
Solubility	≤25 mg/mL in ethanol	GlpBio[1]
15 mg/mL in DMSO	GlpBio[1]	
20 mg/mL in dimethylformamide	GlpBio[1]	
10 mg/mL in PBS (pH 7.2)	ChemicalBook[2]	-
рКа	Data not available	-

Note: The discrepancy in the reported melting points may be due to different experimental conditions or purity levels of the samples tested.

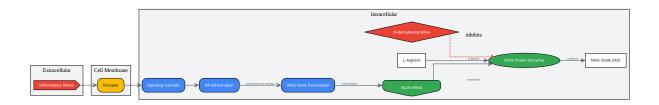
Biological Activity

N-Benzylacetamidine is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) with an IC $_{50}$ of 0.20 μ M.[1] It exhibits over 1,000-fold selectivity for iNOS compared to endothelial nitric oxide synthase (eNOS) (IC $_{50}$ = 350 μ M).[1][2] The inhibition of iNOS is a key mechanism in modulating inflammatory responses and other pathological processes where excessive nitric oxide production is implicated.

Signaling Pathway

The inhibitory action of **N-Benzylacetamidine Hydrobromide** targets the iNOS signaling pathway, which is a critical component of the immune response. The following diagram illustrates the simplified iNOS signaling cascade.





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Caption: Simplified iNOS signaling pathway and the inhibitory action of N-Benzylacetamidine.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of **N-Benzylacetamidine Hydrobromide** are provided below. These are generalized procedures adaptable for amidine salts.

Melting Point Determination

Principle: The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. For pure crystalline solids, this range is typically narrow.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula



Mortar and pestle (if sample needs to be ground)

Procedure:

- Ensure the N-Benzylacetamidine Hydrobromide sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (T1).
- Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T2).
- The melting point is reported as the range T1-T2.[1][4][5]

Solubility Determination

Principle: The solubility is determined by finding the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.

Apparatus:

- Analytical balance
- Vials or test tubes with closures
- Vortex mixer or magnetic stirrer
- Temperature-controlled water bath or incubator



- Centrifuge
- HPLC or UV-Vis spectrophotometer

Procedure (for a given solvent):

- Accurately weigh a small amount of N-Benzylacetamidine Hydrobromide and add it to a
 vial containing a known volume of the solvent (e.g., ethanol, DMSO, water).
- Tightly cap the vial and agitate it using a vortex mixer or magnetic stirrer at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vial for the presence of undissolved solid. If all the solid has dissolved, add more and repeat step 2.
- Once a saturated solution with excess solid is obtained, centrifuge the sample to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
- Determine the concentration of the dissolved N-Benzylacetamidine Hydrobromide in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or other appropriate units.

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the acidic species (the amidinium ion of **N-Benzylacetamidine Hydrobromide**) with a standard basic solution and monitoring the pH change. The pKa corresponds to the pH at which half of the acid has been neutralized.

Apparatus:

• pH meter with a combination electrode



- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of sodium hydroxide (e.g., 0.1 M)
- Analytical balance

Procedure:

- Accurately weigh a known amount of N-Benzylacetamidine Hydrobromide and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Allow the pH reading to stabilize and record the initial pH.
- Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL)
 and recording the pH after each addition.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Plot a titration curve of pH versus the volume of NaOH added.
- Determine the equivalence point from the inflection point of the curve (or by taking the first or second derivative of the curve).
- The pKa is the pH at the half-equivalence point (i.e., when half the volume of NaOH required to reach the equivalence point has been added).

Spectral Data Analysis Protocols

While specific experimental spectra for **N-Benzylacetamidine Hydrobromide** are not readily available in the public domain, the following are standard protocols for obtaining such data.

Fourier-Transform Infrared (FTIR) Spectroscopy



Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.

Apparatus:

- FTIR spectrometer
- Sample holder (e.g., for KBr pellets or ATR)
- Potassium bromide (KBr), spectroscopic grade
- Mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- Thoroughly dry the N-Benzylacetamidine Hydrobromide sample and spectroscopic grade
 KBr to remove any moisture.
- In a mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Expected characteristic peaks for the amidinium group would include N-H stretching and bending vibrations, and C=N stretching vibrations.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for



organic molecules.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- Volumetric flasks and pipettes

Procedure:

- Dissolve an appropriate amount of N-Benzylacetamidine Hydrobromide (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹3C NMR) in a suitable deuterated solvent in a clean, dry NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
- Process the data (Fourier transform, phase correction, baseline correction).
- The resulting spectra can be analyzed to determine the chemical shifts, integration (for ¹H), and coupling patterns, which allows for the elucidation of the molecular structure. For the amidinium salt, proton signals adjacent to the nitrogen atoms are expected to be deshielded (downfield shift).[9][10][11]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique can be used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Apparatus:



- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization ESI)
- Syringe pump or liquid chromatography (LC) system for sample introduction

Procedure (ESI-MS):

- Prepare a dilute solution of N-Benzylacetamidine Hydrobromide in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion with a syringe pump or through an LC system.
- Acquire the mass spectrum in positive ion mode. The amidinium cation [C₉H₁₃N₂]⁺ is expected to be observed.
- The molecular ion peak corresponding to the free base (N-Benzylacetamidine) may also be observed, depending on the ionization conditions.
- Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the
 molecular ion, providing further structural information. Due to the presence of the
 hydrobromide salt, desalting of the sample prior to analysis may be necessary to improve
 data quality.[12][13][14]

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